Molecular Weight & Polar Surface Area vs. Core Analogs
CAS 2034618-72-7 (MW 388.42 g/mol, TPSA 84.4 Ų) exhibits a higher molecular weight and topological polar surface area compared to the core azetidinyl pyrimidine scaffold 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid (MW 255.27 g/mol, TPSA ~66.5 Ų) and most N-alkyl/cycloalkyl carboxamide analogs (e.g., N-cyclopropyl derivative, MW ~320-340 g/mol) [1]. These differences are quantitatively meaningful for permeability and solubility predictions, as the methyl benzoate extension increases both lipophilicity (XLogP3 = 2.8) and hydrogen bond acceptor count (6 vs. 4-5 for simpler amides) [1].
| Evidence Dimension | Physicochemical Properties – Molecular Weight, TPSA, HBA Count |
|---|---|
| Target Compound Data | MW: 388.42 g/mol; TPSA: 84.4 Ų; HBA: 6; Rotatable Bonds: 6; XLogP3: 2.8 |
| Comparator Or Baseline | 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid [CAS 2034422-79-0] MW: 255.27 g/mol; N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide [CAS 2034285-62-4] MW: ~322 g/mol (estimated) |
| Quantified Difference | MW difference: +133.15 g/mol vs. core acid; +66 g/mol vs. cyclopropyl amide; TPSA: +17.9 Ų vs. core acid; HBA: +3 vs. core acid |
| Conditions | Computed properties based on PubChem database (release 2021.05.07) and standard molecular descriptors; no experimental measurement context required for physicochemical parameters |
Why This Matters
These physicochemical parameters directly influence passive membrane permeability, solubility, and formulation strategies, making CAS 2034618-72-7 a distinct candidate for SAR exploration where increased molecular bulk and hydrogen bonding capacity are desired relative to simpler azetidinyl pyrimidine cores.
- [1] PubChem. Compound Summary for CID 119100905: Methyl 4-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate. National Center for Biotechnology Information. Computed Properties Section. View Source
